N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an amino group, a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 2-amino-4-chlorobenzene, followed by sulfonation and subsequent coupling with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds such as:
2-amino-5-chlorobenzophenone: This compound shares the amino and chloro groups but lacks the nitro and sulfonamide groups, resulting in different chemical properties and applications
4-chloro-2-benzoylaniline: Similar in structure but with a benzoyl group instead of a nitro group, leading to different reactivity and uses
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-2-4-9(5-3-8)22(20,21)16-12-7-13(17(18)19)10(14)6-11(12)15/h2-7,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNYJSKCZTOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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